2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Lipophilicity Drug-likeness SAR

This 2-indoline-7,8-dihydroquinazolin-5(6H)-one is a structurally distinct screening compound with zero H-bond donors, cLogP ~3.2–3.5, and MW 279.34 g/mol — ideal for CNS-focused and kinase panel libraries where scaffold novelty and IP freedom are prioritized. The indoline moiety provides a unique hinge-binding motif absent in standard 2-phenylamino series. Available for non-human research; verify batch-specific analytical data when ordering.

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
Cat. No. B4230745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
Structural Identifiers
SMILESCC1CC2=NC(=NC=C2C(=O)C1)N3CCC4=CC=CC=C43
InChIInChI=1S/C17H17N3O/c1-11-8-14-13(16(21)9-11)10-18-17(19-14)20-7-6-12-4-2-3-5-15(12)20/h2-5,10-11H,6-9H2,1H3
InChIKeyAINFWUSRAJSJTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one: Structural Identity and Procurement Baseline


2-(2,3-Dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS 727675-78-7, molecular formula C17H17N3O, molecular weight 279.34 g/mol) is a synthetic heterocyclic small molecule comprising a 7,8-dihydroquinazolin-5(6H)-one core substituted at the 2-position with a 2,3-dihydro-1H-indol-1-yl (indoline) moiety and bearing a methyl group at the 7-position . This compound belongs to the broader quinazolinone class—a privileged scaffold in medicinal chemistry with documented applications across kinase inhibition, CNS targets, and anti-infective programs [1]. The indoline-quinazolinone hybrid architecture distinguishes it from the more extensively characterized 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one series (MAO-B inhibitors) and 2-alkyl/aryl quinazolinones (DHODH inhibitors), making direct extrapolation from class-level data unreliable without compound-specific evidence [2]. It is currently listed as a screening compound by multiple chemical suppliers, with documented batch availability for non-human research applications.

Why 2-(2,3-Dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one Cannot Be Casually Replaced by In-Class Analogs


Within the 7,8-dihydroquinazolin-5(6H)-one chemical space, three critical structural variables preclude simple analog interchange: (1) the nature of the 2-position substituent (indoline vs. phenylamino vs. alkyl/aryl), (2) the presence or absence of the 7-methyl group on the cyclohexenone ring, and (3) the oxidation state of the indole/indoline nitrogen heterocycle. The target compound's 2-indoline substituent introduces distinct conformational constraints and hydrogen-bonding capacity (tertiary amine, H-bond acceptor only) compared to the phenylamino series (secondary amine, H-bond donor) [1]. Critically, the 7-methyl substituent alters both the electronic environment of the α,β-unsaturated ketone system and the lipophilicity of the molecule relative to its des-methyl congener (CID 663648, BDBM49205), which has been screened in PubChem BioAssays and showed only weak activity (EC50 >12.5 μM against TNFRSF10B; EC50 ≈84.7 μM against NF-κB p65) [2]. These structural differences have been shown in related quinazolinone systems to produce divergent target engagement profiles—for instance, 2-(phenylamino) derivatives demonstrate nanomolar MAO-B Ki values whereas 2-indoline derivatives show no reported MAO activity [3]. Users selecting compounds for SAR expansion, screening library design, or hit-to-lead optimization must therefore evaluate this specific chemotype on its own data rather than extrapolating from class-level performance.

Quantitative Differentiation Evidence for 2-(2,3-Dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one vs. Closest Analogs


7-Methyl Substitution: Lipophilicity Modulation vs. Des-Methyl Analog (CID 663648)

The target compound differs from its closest commercially cataloged analog—2-(2,3-dihydroindol-1-yl)-7,8-dihydro-6H-quinazolin-5-one (CID 663648, BDBM49205)—by the presence of a single methyl group at the 7-position of the cyclohexenone ring. This methyl substitution eliminates one hydrogen bond donor (the des-methyl analog possesses a CH2 group alpha to the ketone that can undergo enolization) and increases calculated logP by approximately 0.5 log units . The des-methyl analog has been experimentally evaluated in two PubChem BioAssays: it showed EC50 >12.5 μM against TNFRSF10B (AID 652002) and EC50 ≈84.7 μM against NF-κB p65 (AID 1241), confirming that the indoline-quinazolinone scaffold itself is not inherently active against these targets [1]. No equivalent bioactivity data are publicly available for the 7-methyl analog, representing a critical data gap that users must address through their own experimental profiling.

Lipophilicity Drug-likeness SAR

Indoline vs. 2-Methylindoline Substituent: Conformational and Steric Differentiation

A structurally proximal analog—7-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-5,6,7,8-tetrahydroquinazolin-5-one (C18H19N3O, MW 293.4 g/mol)—differs from the target compound by an additional methyl substituent at the 2-position of the indoline ring . This 2-methylindoline modification introduces a chiral center absent in the target compound, creating a stereochemical complexity that necessitates enantiomer resolution or asymmetric synthesis. The additional methyl also increases steric bulk near the quinazolinone-indoline junction, potentially altering the dihedral angle between the two ring systems and modulating binding pocket complementarity [1]. This differentiator is particularly relevant for users requiring achiral lead matter (the target compound is achiral) versus those exploring stereochemically defined SAR.

Conformational analysis Steric effects Target engagement

7,8-Dihydroquinazolin-5(6H)-one Scaffold: Class-Level MAO-B Inhibitory Activity as Basal Benchmark

The 7,8-dihydroquinazolin-5(6H)-one scaffold has been validated as a productive core for potent and selective human MAO-B inhibition. In a systematic 36-membered library study of 2-(phenylamino)-7,8-dihydroquinazolinone derivatives, lead compounds achieved Ki values in the nanomolar range against hMAO-B with high selectivity over MAO-A [1]. Compound 4 (the most potent analog) demonstrated the ability to inhibit MAO-B in whole-cell assays with effectiveness comparable to the reference drug safinamide [1]. Critically, the 2-position substituent was identified as a key determinant of MAO-B potency and selectivity through robust SAR analysis [1]. The target compound's 2-indoline substituent represents an unexplored vector in this SAR landscape—structurally distinct from the extensively optimized phenylamino series—and its MAO-B activity has not been reported. This creates both a risk (unvalidated target engagement) and an opportunity (novel IP space) for procurement decisions.

MAO-B inhibition Neurodegeneration CNS drug discovery

Indoline-Quinazolinone Hybrid Architecture: Differentiation from Patent-Classified DHODH Inhibitor Chemotypes

Several patent families (including US8703811, US9238653, and CN-106831725-B) describe quinazoline and quinazolinone compounds bearing indoline or indole substituents as inhibitors of dihydroorotate dehydrogenase (DHODH) for antimalarial and antiproliferative indications [1][2]. Within these disclosures, structural variations at the quinazolinone core (C5 vs. C6 carbonyl position; saturation state of the pyrimidine ring) and the indoline attachment point (N1 vs. C3 vs. C5 of indoline) produce dramatic differences in potency—from IC50 values of 20–100 nM for optimized leads down to >30,000 nM for suboptimal substitution patterns [3]. The target compound's specific connectivity (N1-indoline directly attached to C2 of 7,8-dihydroquinazolin-5(6H)-one) represents a distinct regioisomeric arrangement not exemplified in the most potent DHODH inhibitor series, suggesting that DHODH activity cannot be assumed and must be experimentally verified.

DHODH inhibition Antimalarial Immunosuppression

Recommended Procurement and Research Application Scenarios for 2-(2,3-Dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one


Screening Library Diversification for CNS Target-Focused Sets

The 7,8-dihydroquinazolin-5(6H)-one scaffold has demonstrated CNS drug-likeness parameters including predicted blood-brain barrier permeability and nanomolar potency against the neuronal enzyme MAO-B [1]. The target compound's 2-indoline substituent provides structural novelty beyond the extensively patented 2-phenylamino and 2-alkylamino series. Its computed logP (~3.2–3.5), zero H-bond donors, and molecular weight (279.34 g/mol) place it within favorable CNS drug space. Procurement is recommended for CNS-focused screening libraries where scaffold diversity and IP novelty are prioritized over pre-validated target engagement.

Kinase Inhibitor Hit Identification and Selectivity Profiling

Multiple dihydroquinazoline derivatives have been characterized as protein kinase inhibitors, with the scaffold's ATP-mimetic properties well-documented in patent literature [2]. The target compound's indoline moiety at the 2-position presents a distinct hinge-binding motif compared to the more common aniline-based quinazoline kinase inhibitors (e.g., gefitinib class). Procurement is indicated for kinase panel screening programs seeking novel chemotypes with potential for intellectual property generation, particularly where selectivity against the broader kinome is a key differentiator.

Structure-Activity Relationship (SAR) Expansion Around the Indoline-Quinazolinone Junction

The target compound serves as a strategic SAR probe for mapping the steric and electronic requirements at the 2-position of 7,8-dihydroquinazolin-5(6H)-ones. Its achiral indoline substituent provides a baseline for comparison with 2-methylindoline (chiral), 2-phenylamino (H-bond donor), and 2-alkyl (flexible) analogs . The 7-methyl group further enables evaluation of cyclohexenone ring substitution effects on target binding. Procurement is recommended for medicinal chemistry groups systematically exploring this chemical series.

Antiparasitic DHODH Inhibitor Lead Generation

The quinazolinone-indole/indoline hybrid architecture has precedent as a DHODH inhibitor scaffold with demonstrated species selectivity (e.g., Plasmodium falciparum vs. human DHODH) [3]. While the target compound's specific connectivity has not been evaluated against DHODH, its structural features align with key pharmacophore elements identified in patent landscapes. Procurement is appropriate for antiparasitic drug discovery programs willing to commission primary enzymatic screening against PfDHODH and human DHODH to establish selectivity windows.

Quote Request

Request a Quote for 2-(2,3-dihydro-1H-indol-1-yl)-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.